Pantoprazole is a substituted benzimidazole classified as a proton pump inhibitor (PPI). [] In scientific research, it serves as a valuable tool for studying gastric acid secretion, investigating the role of the H+/K+-ATPase enzyme, and exploring potential therapeutic targets in various disease models.
Future Directions
Enantioselective Pharmacology: Investigating potential differences in pharmacological activity and safety profiles between R-(+)-Pantoprazole and S-(-)-Pantoprazole. []
Drug Delivery Systems: Developing novel drug delivery systems to improve Pantoprazole's bioavailability, enhance its targeting to specific tissues, and minimize potential adverse effects. []
Combination Therapies: Exploring the potential benefits and risks of using Pantoprazole in combination with other therapeutic agents for treating various gastrointestinal diseases. []
New Therapeutic Targets: Investigating the potential of Pantoprazole and its derivatives for targeting other proton pumps or ion channels involved in various physiological and pathological processes. []
Related Compounds
Pantoprazole Sulfone
Compound Description: Pantoprazole sulfone is a metabolite of pantoprazole. It was detected in edible tissues of neonatal calves 1 and 3 days after intravenous administration of pantoprazole. []
Relevance: Pantoprazole sulfone is a metabolic byproduct of pantoprazole, indicating a metabolic pathway in calves. Further research is needed to determine the potential for tissue accumulation of pantoprazole sulfone and other metabolites in calves. []
Lansoprazole
Compound Description: Lansoprazole is a proton pump inhibitor (PPI) used to control gastric acid secretion. In a study involving Zollinger-Ellison syndrome (ZES) patients, lansoprazole was used to control gastric acid hypersecretion before being replaced with intravenous pantoprazole. [] Another study demonstrated that oral lansoprazole was comparable to intravenous pantoprazole in preventing bleeding after endoscopic submucosal dissection. []
Relevance: Lansoprazole, like pantoprazole, belongs to the PPI drug class and shares a similar mechanism of action, making it a relevant comparative compound in studies evaluating pantoprazole's efficacy and safety in various clinical settings. [, ]
Omeprazole
Compound Description: Omeprazole is a proton pump inhibitor known to potentially interact with the cytochrome P450 enzyme system, specifically CYP2C19. [, ] It is used in the treatment of gastrointestinal diseases but has a higher potential for drug interactions compared to pantoprazole. [] Studies have indicated that pantoprazole has a lower likelihood of causing unwanted activation at off-target sites compared to omeprazole. []
Relevance: Omeprazole serves as a comparative compound for pantoprazole in assessing their respective potential for drug interactions. Studies suggest that pantoprazole has a lower risk of drug interactions due to its weaker binding to CYP2C19 compared to omeprazole. [, , , ]
Esomeprazole
Compound Description: Esomeprazole is a proton pump inhibitor that has been shown to reduce the formation of the active metabolite of clopidogrel, potentially impacting platelet reactivity. [] This interaction is relevant for patients on clopidogrel therapy. In another study, oral esomeprazole was compared to oral pantoprazole for its effect on gastric pH and volume in patients undergoing surgery, revealing comparable efficacy in reducing gastric volume but a stronger effect of esomeprazole in increasing gastric pH. [] Additionally, esomeprazole demonstrated similar efficacy to pantoprazole in healing esophageal lesions and relieving gastroesophageal reflux disease symptoms. []
Misoprostol
Compound Description: Misoprostol is a prostaglandin analog used for the prevention of NSAID-induced gastrointestinal ulcers. []
Relevance: While structurally unrelated to pantoprazole, misoprostol serves as a relevant comparator in clinical trials evaluating the efficacy and safety of pantoprazole in preventing NSAID-related gastrointestinal lesions. Studies demonstrated the superior efficacy of pantoprazole over misoprostol in this context. []
Ranitidine
Compound Description: Ranitidine is a histamine H2-receptor antagonist used in the treatment of duodenal ulcer. [, ] It is considered less potent compared to proton pump inhibitors like pantoprazole. []
Relevance: Ranitidine serves as a relevant comparative compound to pantoprazole in clinical trials evaluating the efficacy and safety of both drugs in treating duodenal ulcers. Findings consistently show the superior efficacy of pantoprazole compared to ranitidine for duodenal ulcer healing. [, ]
Famotidine
Compound Description: Famotidine is a histamine H2-receptor antagonist. Studies have shown pantoprazole to be more effective in treating upper gastrointestinal bleeding compared to famotidine. []
Relevance: Famotidine, like ranitidine, is a less potent acid-suppressing agent compared to pantoprazole. Comparisons between the two drugs in clinical settings highlight the superior efficacy of pantoprazole in managing certain gastrointestinal conditions. []
Cimetidine
Compound Description: Cimetidine is a histamine H2-receptor antagonist. Studies have demonstrated the superior efficacy of pantoprazole compared to cimetidine in treating duodenal ulcers. []
Relevance: Cimetidine, similar to famotidine and ranitidine, represents an older generation of acid-suppressing drugs that is generally less potent than pantoprazole. This makes it a relevant comparator in studies highlighting the advantages of pantoprazole in terms of efficacy and symptom relief. []
Nimodipine
Compound Description: Nimodipine is a calcium channel blocker primarily metabolized by the CYP2C19 enzyme. Studies have shown that pantoprazole can potentially inhibit CYP2C19, leading to increased nimodipine concentrations and a prolonged half-life. []
Relevance: Nimodipine's metabolism is significantly influenced by CYP2C19, making it a relevant compound for studying pantoprazole's potential for drug interactions. The observed interaction between pantoprazole and nimodipine emphasizes the need for careful consideration when co-administering these drugs. []
Clopidogrel
Compound Description: Clopidogrel is an antiplatelet medication that requires metabolic activation by CYP2C19. Co-administration with pantoprazole, particularly esomeprazole, can lead to reduced active metabolite formation and potentially affect clopidogrel's efficacy. []
Relevance: The interaction between clopidogrel and certain PPIs like esomeprazole highlights a clinically significant drug interaction. While pantoprazole is generally considered to have a lower interaction potential, careful monitoring is still recommended when co-prescribing these medications. []
Source and Classification
Pantoprazole was first synthesized in the late 1970s and has since been marketed under various brand names, including Protonix. It is classified as a proton pump inhibitor due to its mechanism of action that targets the gastric proton pump (H+/K+ ATPase) in parietal cells of the stomach lining. This classification places it alongside other medications such as omeprazole and lansoprazole.
Synthesis Analysis
Methods and Technical Details
The synthesis of pantoprazole involves several steps, most notably the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This reaction produces a thioether intermediate, which is subsequently oxidized to form pantoprazole. Sodium hypochlorite is commonly used as the oxidizing agent due to its cost-effectiveness and availability.
Synthesis Steps:
Condensation Reaction: The two starting materials are combined under controlled conditions to form a thioether.
Oxidation: The thioether undergoes oxidation, typically using sodium hypochlorite or other oxidizing agents, to yield pantoprazole.
Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.
Molecular Structure Analysis
Structure and Data
Pantoprazole has a complex molecular structure characterized by a benzimidazole core with various substituents that enhance its pharmacological properties. Its chemical formula is C16H15F2N3O4S, and it has a molecular weight of approximately 369.37 g/mol.
Key Structural Features:
Benzimidazole Ring: Central to its mechanism of action.
Difluoromethoxy Group: Contributes to its stability and efficacy.
Sulfoxide Functional Group: Essential for its activity as a proton pump inhibitor.
The three-dimensional structure of pantoprazole allows it to effectively bind to the proton pump in gastric parietal cells, inhibiting acid secretion.
Chemical Reactions Analysis
Reactions and Technical Details
Pantoprazole undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Condensation Reaction: Forms the thioether intermediate.
Oxidation Reaction: Converts the thioether to sulfoxide using oxidizing agents.
Degradation Reactions: Under acidic conditions, pantoprazole can degrade into various byproducts, which can affect its stability and efficacy.
These reactions are critical for both the synthesis of pantoprazole and understanding its behavior in biological systems.
Mechanism of Action
Process and Data
Pantoprazole's mechanism of action involves selective inhibition of the gastric proton pump (H+/K+ ATPase) located in the parietal cells of the stomach lining. By binding irreversibly to this enzyme, pantoprazole effectively blocks the final step of gastric acid production.
Mechanism Steps:
Absorption: After oral administration, pantoprazole is absorbed into the bloodstream.
Activation: In an acidic environment (such as that found in parietal cells), pantoprazole is converted into its active form.
Inhibition: The active form covalently binds to cysteine residues on the proton pump, leading to prolonged inhibition of acid secretion.
This mechanism results in decreased gastric acidity, providing relief from acid-related disorders.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline powder.
Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
Melting Point: Approximately 145°C.
Chemical Properties
pH Stability Range: Stable at neutral pH but degrades at lower pH levels.
Chemical Stability: Sensitive to light and moisture; should be stored in airtight containers away from light sources.
These properties are essential for determining appropriate storage conditions and formulation strategies for pantoprazole.
Applications
Scientific Uses
Pantoprazole is primarily used in clinical settings for:
Treatment of Gastroesophageal Reflux Disease (GERD): Reduces symptoms related to acid reflux.
Management of Zollinger-Ellison Syndrome: Controls excessive gastric acid secretion associated with this rare condition.
Prevention of Stress Ulcers: Used in hospitalized patients at risk for developing ulcers due to stress or medication side effects.
Additionally, research continues into potential new applications for pantoprazole beyond its current uses, including studies on its effects on various gastrointestinal disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Palbociclib is a member of the class of pyridopyrimidines that is 2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7-one bearing additional methyl, acetyl and cyclopentyl substituents at positions 5, 6 and 8 respectively. It is used in combination with letrozole for the treatment of metastatic breast cancer. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor and an antineoplastic agent. It is a pyridopyrimidine, an aminopyridine, a secondary amino compound, a member of piperidines, an aromatic ketone, a member of cyclopentanes and a tertiary amino compound. Palbociclib is a piperazine pyridopyrimidine that acts in the cell cycle machinery. It is a second generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties. Palbociclib was developed by Pfizer Inc after the discovery that identified the cyclin-dependent kinases as key regulators of cell growth. It was originally FDA approved on March 2015 for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer and its indications were updated in April 2019 to include male patients based on findings from postmarketing reports and electronic health records demonstrating safety and clinical efficacy. Palbociclib is a Kinase Inhibitor. The mechanism of action of palbociclib is as a Kinase Inhibitor, and Cytochrome P450 3A Inhibitor. Palbociclib is a unique cyclin-dependent kinase inhibitor that is used in combination with aromatase inhibitors in the treatment of postmenopausal women with metastatic breast cancer. Palbociclib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to an unusual form of liver injury called pseudocirrhosis caused by shrinkage of tumor metastases in the liver combined with desmoplastic changes and vascular damage, that can be severe, progressive and even fatal. Palbociclib is an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.
PD 0332991 is an orally active, selective inhibitor of the cyclin D kinases Cdk4 (IC50 = 11 nM) and Cdk6 (IC50= 16 nM) with no activity against a panel of 36 additional protein kinases. It has been reported to have antiproliferative activity against retinoblastoma-positive tumor cells, blocking retinoblastoma phosphorylation and inducing G1 arrest at nanomolar concentrations. PD 0332991 can inhibit the growth of certain ER-positive or HER2-amplified breast cancer cells (IC50s as low as 4 nM) and demonstrates synergy with tamoxifen and trastuzumab, respectively. PD 0332991 inhibition of Cdk4 activity has been used to demonstrate a role for insulin-activated cyclinD1-Cdk4 signaling in the control of glucose metabolism that is independent of cell cycle progression. Palbociclib, also known as PD0332991, is an orally active, selective inhibitor of the cyclin D kinases Cdk4 (IC50 = 11 nM) and Cdk6 (IC50= 16 nM) with no activity against a panel of 36 additional protein kinases. It has been reported to have antiproliferative activity against retinoblastoma-positive tumor cells, blocking retinoblastoma phosphorylation and inducing G1 arrest at nanomolar concentrations.
Palbociclib Isethionate is the isethionate salt form of palbociclib, an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.
Pal-GHK is a form of the extracellular matrix-derived peptide GHK containing palmitic acid, which allows it to penetrate the stratum corneum to the epidermal and dermal skin layers. Pal-GHK (0.5 µM) increases collagen synthesis in human skin fibroblasts in vitro. It reduces collagen degradation ex vivo in patient-derived human skin samples irradiated with UVA light when used at a concentration of 6 ppm. It has been used with the zwitterionic surfactant C12 dodecyldimethylamine oxide (C12DMAO) to study self-assembly of the mixture into aggregates, ribbons, and nanobelts. Pal-GHK has also been used as an internal standard for the quantification of pal-KTTKS in anti-wrinkle creams by LC-MS/MS. Pal-GHK is a form of the extracellular matrix-derived peptide GHK containing palmitic acid, which allows it to penetrate the stratum corneum to the epidermal and dermal skin layers. Pal-GHK increases collagen synthesis in skin fibroblasts. It has been used with the zwitterionic surfactant C12 dodecyldimethylamine oxide (C12DMAO) to study self-assembly of the mixture into aggregates, ribbons, and nanobelts. Pal-GHK has also been used as an internal standard for the quantification of pal-KTTKS in anti-wrinkle creams by LC-MS/MS.